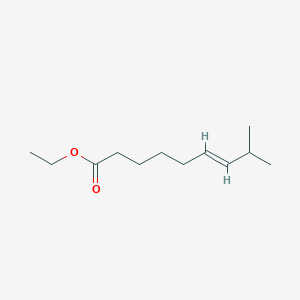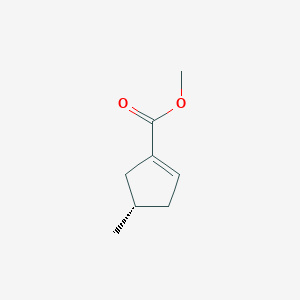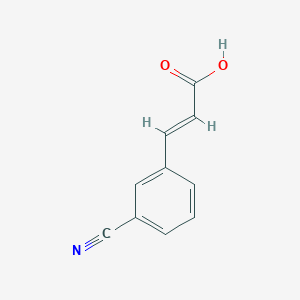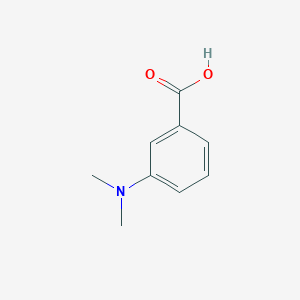![molecular formula C19H16ClN5 B154110 2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine CAS No. 125802-42-8](/img/structure/B154110.png)
2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine is a chemical compound that belongs to the class of purine analogs. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties. In addition, it has been investigated for its potential use as a diagnostic tool for detecting various diseases, including cancer and viral infections. Furthermore, it has been studied for its ability to inhibit certain enzymes and receptors, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine is not fully understood. However, it has been shown to act by inhibiting various enzymes and receptors, including adenosine deaminase and adenosine receptors. This inhibition results in the accumulation of adenosine, which has been shown to have various physiological effects, including anti-inflammatory and immunosuppressive properties.
Biochemical and Physiological Effects:
2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. Furthermore, it has been shown to have antiviral properties, making it a potential candidate for the treatment of viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine in lab experiments include its high purity and stability, which make it a reliable reagent for various applications. Furthermore, its potential applications in medicinal chemistry make it a promising candidate for drug development. However, the limitations of using this compound include its relatively high cost and limited availability, which may hinder its widespread use in scientific research.
Direcciones Futuras
There are several future directions for the study of 2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine. One potential direction is to further investigate its potential applications in drug development, particularly in the treatment of cancer and viral infections. Another direction is to explore its mechanism of action and its effects on various biological pathways. Furthermore, it may be worthwhile to investigate its potential use as a diagnostic tool for detecting diseases. Overall, the study of 2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine has the potential to yield significant insights into various fields of science and medicine.
Métodos De Síntesis
The synthesis of 2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine involves a multi-step process that includes the reaction of 2-amino-6-chloropurine with 4-methylbenzyl chloride and phenylboronic acid. The final product is obtained through a purification process that involves recrystallization and chromatography. This synthesis method has been optimized to obtain high yields and purity of the final product.
Propiedades
IUPAC Name |
2-chloro-9-[(4-methylphenyl)methyl]-N-phenylpurin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5/c1-13-7-9-14(10-8-13)11-25-12-21-16-17(23-19(20)24-18(16)25)22-15-5-3-2-4-6-15/h2-10,12H,11H2,1H3,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEKUVZUFASBGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)NC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10154942 |
Source


|
| Record name | 6-Amino-2-chloropurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10154942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine | |
CAS RN |
125802-42-8 |
Source


|
| Record name | 6-Amino-2-chloropurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125802428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Amino-2-chloropurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10154942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-](/img/structure/B154055.png)

